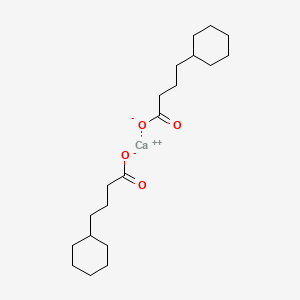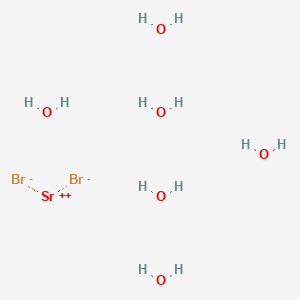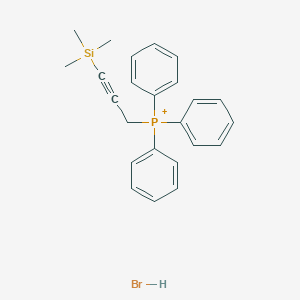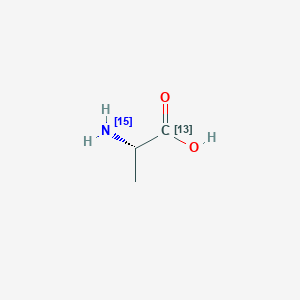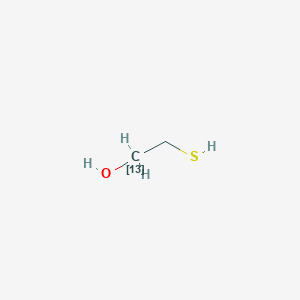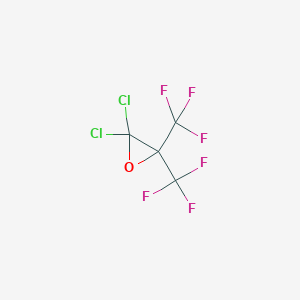
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane is a chemical compound with the molecular formula C4Cl2F6O. It is known for its unique structure, which includes two chlorine atoms and three trifluoromethyl groups attached to an oxirane ring. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method includes the reaction of chlorotrifluoroethylene with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that utilize similar synthetic routes as laboratory methods. The production process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted oxiranes .
Scientific Research Applications
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules or chemical substrates. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane: Similar structure but with fluorine atoms instead of chlorine.
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane: Contains additional fluorinated groups, leading to different reactivity and applications.
Uniqueness
2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane is unique due to its combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C4Cl2F6O |
|---|---|
Molecular Weight |
248.94 g/mol |
IUPAC Name |
2,2-dichloro-3,3-bis(trifluoromethyl)oxirane |
InChI |
InChI=1S/C4Cl2F6O/c5-2(6)1(13-2,3(7,8)9)4(10,11)12 |
InChI Key |
LKZLBDDCSREXTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(O1)(Cl)Cl)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)

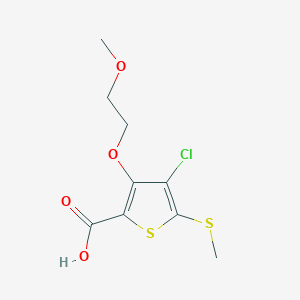
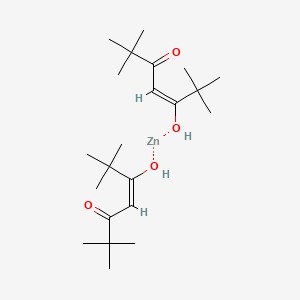

![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
